Cas no 304684-72-8 (ethyl 2-{2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate)

Ethyl 2-{2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate is a synthetic organic compound featuring a quinoline-thiophene hybrid structure. Its molecular design incorporates a sulfanylacetamido linker, enhancing its potential as an intermediate in pharmaceutical and agrochemical applications. The presence of methoxy and methyl substituents on the quinoline moiety may influence its electronic and steric properties, while the phenylthiophene carboxylate group contributes to structural diversity. This compound is of interest in medicinal chemistry for its potential as a scaffold in drug discovery, particularly for targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise modifications, making it a valuable candidate for further derivatization and biological evaluation.
ethyl 2-{2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate structure
304684-72-8 structure
Product Name:ethyl 2-{2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate
CAS No:304684-72-8
MF:C26H24N2O4S2
MW:492.609764099121
CID:6430211
PubChem ID:1594245
Update Time:2025-05-22

ethyl 2-{2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-{2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate
    • Oprea1_091868
    • 304684-72-8
    • ethyl 2-(2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate
    • ETHYL 2-{2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE
    • ethyl 2-[[2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate
    • Z25307540
    • ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate
    • AKOS001014162
    • F0306-0765
    • Inchi: 1S/C26H24N2O4S2/c1-4-32-26(30)24-20(17-8-6-5-7-9-17)14-34-25(24)28-22(29)15-33-23-12-16(2)19-11-10-18(31-3)13-21(19)27-23/h5-14H,4,15H2,1-3H3,(H,28,29)
    • InChI Key: UQKUIJWZJBTMAK-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC=2)C(C(=O)OCC)=C1NC(CSC1=CC(C)=C2C=CC(=CC2=N1)OC)=O

Computed Properties

  • Exact Mass: 492.11774960g/mol
  • Monoisotopic Mass: 492.11774960g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 690
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 131Ų

ethyl 2-{2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate Pricemore >>

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ethyl 2-{2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate Related Literature

Additional information on ethyl 2-{2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate

Ethylium 2-{2-(7-Methoxy-4-Methylquinolin-2-Yl)Sulfanylacetamido}-4-Phenylthiophene-3-Carboxylate: A Comprehensive Overview

The compound ethylium 2-{2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate, identified by the CAS number 304684-72-8, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its intricate structure, which includes a quinoline moiety, a thiophene ring, and an ester group, making it a subject of interest for researchers exploring advanced materials and pharmaceutical applications.

Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anticancer agents and antimicrobial compounds. The presence of the quinoline group in this compound suggests potential biological activity, which can be further explored through in vitro and in vivo assays. Additionally, the thiophene ring is known for its aromatic stability and electronic properties, making it a valuable component in the design of organic semiconductors and optoelectronic devices.

The sulfanylacetamido group within the molecule introduces sulfur-based functionality, which can enhance the compound's reactivity and compatibility with other chemical systems. This feature is particularly advantageous in catalytic applications and polymer synthesis, where sulfur-containing groups are often employed to improve material performance.

From a synthetic perspective, the construction of this compound involves multi-step organic synthesis techniques, including nucleophilic substitution, condensation reactions, and esterification processes. The integration of these functional groups requires precise control over reaction conditions to ensure high yields and product purity.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of complex molecules like ethylium 2-{2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate with greater accuracy. These computational tools are instrumental in guiding experimental efforts and optimizing synthetic pathways.

In terms of applications, this compound has shown promise in the development of advanced materials for energy storage systems, such as lithium-ion batteries and supercapacitors. The thiophene moiety contributes to the molecule's conductivity, while the quinoline group enhances its stability under electrochemical conditions.

Furthermore, the ester group present in the molecule can be modified to tailor its solubility and compatibility with various polymer matrices. This versatility makes it a candidate for use in coatings, adhesives, and biodegradable materials.

Recent research has also explored the use of this compound as a precursor for metal-free catalysts in organic transformations. Its ability to stabilize reactive intermediates makes it a valuable component in green chemistry initiatives aimed at reducing waste and improving process efficiency.

In conclusion, ethylium 2-{2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamido}-4-phenylthiophene-3-carboxylate represents a multifunctional compound with diverse applications across various scientific disciplines. Its unique structure and chemical properties position it as a key player in advancing modern materials science and pharmaceutical research.

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